2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide
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Overview
Description
2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide is a chemical compound with the molecular formula C10H12ClNO. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its crystalline powder form and is often used in research settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process includes the following steps:
Mixing: 2,6-dimethylaniline is mixed with an acid-binding agent in a water-soluble organic solvent at room temperature.
Addition: Chloroacetyl chloride is added dropwise to the mixture.
Heating: The reaction mixture is heated to facilitate the reaction.
Crystallization: Water is slowly added, and the mixture is allowed to crystallize at room temperature.
Filtration and Drying: The resulting product is filtered and dried to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar steps but are scaled up to accommodate larger quantities. The use of automated systems and controlled environments ensures consistency and purity in the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form substituted amides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Reagents: Common reagents include diethylamine for substitution reactions and various oxidizing or reducing agents for redox reactions.
Conditions: Reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products
Scientific Research Applications
2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2’,6’-dimethylacetanilide
- N-(2,6-Dimethylphenyl)-2-chloroacetamide
- 2-Chloro-2’,6’-acetoxylidide
Uniqueness
2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
64585-21-3 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7-4-3-5-8(2)10(7)12(14)9(13)6-11/h3-5,14H,6H2,1-2H3 |
InChI Key |
IZMZQYGKDFDGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)CCl)O |
Origin of Product |
United States |
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